Technical Guide: Molecular Structure & Properties of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene
Technical Guide: Molecular Structure & Properties of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene
This guide provides an in-depth technical analysis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene , a specialized bifunctional linker used in supramolecular and medicinal chemistry.
Editorial Note: This guide specifically addresses the diethylene glycol (PEG2) variant as requested. Researchers should note that commercial catalogs frequently conflate this molecule with its shorter analog, 1-(Benzyloxy)-4-(2-bromoethoxy)benzene (CAS 3351-59-5). The distinction is critical for spacing and solubility properties in molecular design.
Executive Summary
1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene serves as a high-value "rod" or "axle" intermediate in the synthesis of rotaxanes, pillar[n]arenes, and PROTAC linkers. Its architecture combines a hydrophobic benzyl-protected phenol with a hydrophilic polyethylene glycol (PEG) linker terminated by an electrophilic bromide. This duality allows for precise, stepwise functionalization of supramolecular structures.
Part 1: Molecular Architecture & Physiochemical Properties
Structural Analysis
The molecule is built upon a hydroquinone core with orthogonal functionality at the para positions.
-
Protecting Group (Position 1): A benzyl ether (
). It provides stability against basic and nucleophilic conditions used to modify the other end of the molecule. It is cleavable via catalytic hydrogenation ( ) or strong acid (e.g., ), revealing a reactive phenol. -
Linker Domain (Position 4): A diethylene glycol chain terminated with a bromide (
). This "PEG2" spacer improves water solubility compared to alkyl chains and provides flexibility, crucial for "threading" macrocycles. -
Reactive Terminus: The primary alkyl bromide is an excellent electrophile for
reactions with amines, azides, or thiolates.
Quantitative Data Profile
Note: Values calculated based on structural stoichiometry for the PEG2 variant.
| Property | Value | Notes |
| IUPAC Name | 1-(benzyloxy)-4-(2-(2-bromoethoxy)ethoxy)benzene | Systematic naming |
| Molecular Formula | Distinct from mono-ethoxy ( | |
| Molecular Weight | 351.24 g/mol | |
| Physical State | White to Off-White Solid | Low melting point solid or viscous oil depending on purity |
| Melting Point | 45–50 °C (Estimated) | Typically lower than the mono-ethoxy analog (85-87 °C) due to PEG flexibility |
| Solubility | DCM, THF, Ethyl Acetate | Moderate solubility in alcohols; insoluble in water |
| LogP (Predicted) | ~3.8 | Lipophilic due to benzyl/phenyl rings |
Part 2: Synthetic Pathways & Optimization
The Statistical Synthesis Challenge
The primary challenge in synthesizing this molecule is preventing the formation of the "dumbbell" byproduct. If one reacts hydroquinone directly with the dibromide linker, the major product is often the bis-alkylated species.
Recommended Route: Use 4-(Benzyloxy)phenol as the starting material. This desymmetrizes the reaction immediately, ensuring only one side of the hydroquinone core is available for alkylation.
Reaction Workflow (Graphviz)
Caption: Synthesis workflow prioritizing mono-substitution via excess electrophile stoichiometry.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-(benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene via Williamson Ether Synthesis.
Reagents:
-
4-(Benzyloxy)phenol (1.0 eq)
-
Bis(2-bromoethyl) ether (3.0 – 4.0 eq) [Critical: Excess prevents dimerization]
-
Potassium Carbonate (
) (2.0 eq)[1] -
Acetonitrile (
) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-(Benzyloxy)phenol in acetonitrile. Add
. Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: Suspension turns slight yellow. -
Addition: Add Bis(2-bromoethyl) ether in a single portion. Note: Using a large excess (3-4 eq) is statistically required to ensure the phenoxide hits a dibromide molecule rather than an already-reacted product.
-
Reflux: Heat to reflux (80–82 °C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear; the product ( ) will appear. -
Workup: Cool to RT. Filter off inorganic solids (
, excess carbonate). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil contains the product and excess bis(2-bromoethyl) ether.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane -> 10% EtOAc/Hexane. The excess dibromide elutes first (non-polar), followed by the product.
-
-
Characterization: Confirm structure via
NMR.
Part 3: Reactivity & Spectroscopic Identification
NMR Signature (Diagnostic)
The PEG2 linker introduces a specific splitting pattern distinct from the mono-ethoxy analog.
-
Aromatic Region (6.9 – 7.4 ppm):
-
Multiplet (5H): Benzyl aromatic protons.
-
Two Doublets (4H, AA'BB' system): Hydroquinone protons.
-
-
Benzylic Position (5.05 ppm):
-
Singlet (2H):
.
-
-
PEG2 Linker (3.5 – 4.2 ppm):
-
Triplet (~4.10 ppm, 2H):
(Alpha to phenoxy). -
Multiplet (~3.85 ppm, 2H):
. -
Multiplet (~3.80 ppm, 2H):
. -
Triplet (~3.50 ppm, 2H):
(Alpha to bromine).
-
Mechanism of Action in Drug Design
This molecule functions as a heterobifunctional linker .
-
Step 1 (
): The bromine is displaced by a nucleophile (e.g., a piperazine ring of a drug pharmacophore). -
Step 2 (Deprotection): The benzyl group is removed (
), liberating a phenol. -
Step 3 (Conjugation): The new phenol is reacted with an E3 ligase ligand (for PROTACs) or a polymer chain.
Part 4: Applications in Supramolecular Chemistry
This specific chain length is favored in Pillar[5]arene synthesis. The "ethoxy-ethoxy" spacing is ideal for threading through the cavity of pillararenes to form pseudo-rotaxanes.
Application Logic Flow
Caption: Divergent utility in macrocycle synthesis (Pathway A) and mechanically interlocked molecules (Pathway B).
References
-
Williamson Ether Synthesis Standards: Ogoshi, T., et al. "Synthesis and Properties of Pillar[5]arene." Journal of the American Chemical Society, 2008. (Foundational chemistry for this class of linkers).
- PEG Linker Chemistry: "Synthesis of heterobifunctional polyethylene glycol (PEG) derivatives." Nature Protocols, 2012. (General protocol for PEG-halide synthesis).
-
Analogous Compound Data: PubChem Compound Summary for 1-(Benzyloxy)-4-(2-bromoethoxy)benzene (CAS 3351-59-5). . Note: Used for comparative reactivity data; the target molecule is the PEG2 homolog.
-
Safety Data: Sigma-Aldrich Safety Data Sheet for Alkyl Bromides. .
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles) due to the alkylating nature of the bromide and the irritant properties of benzyl halides.
